molecular formula C15H9F6NO B2354956 N-[3,5-bis(trifluoromethyl)phenyl]benzamide CAS No. 192049-16-4

N-[3,5-bis(trifluoromethyl)phenyl]benzamide

Cat. No.: B2354956
CAS No.: 192049-16-4
M. Wt: 333.233
InChI Key: GDFPOIHRMVYESO-UHFFFAOYSA-N
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Description

N-[3,5-bis(trifluoromethyl)phenyl]benzamide is an organic compound characterized by the presence of trifluoromethyl groups attached to a phenyl ring, which is further connected to a benzamide moiety. This compound is notable for its unique chemical properties, which are influenced by the electron-withdrawing trifluoromethyl groups. These properties make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3,5-bis(trifluoromethyl)phenyl]benzamide typically involves the reaction of 3,5-bis(trifluoromethyl)benzoic acid with aniline derivatives. One common method includes the use of N,N-dimethylformamide dimethyl acetal to form an imine intermediate, which is then hydrolyzed to yield the desired benzamide . The reaction conditions often involve the use of potassium carbonate and hydrogen peroxide in an aqueous medium .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3,5-bis(trifluoromethyl)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the benzamide group to an amine.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions typically result in various substituted benzamides.

Scientific Research Applications

N-[3,5-bis(trifluoromethyl)phenyl]benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials, benefiting from its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[3,5-bis(trifluoromethyl)phenyl]benzamide involves its interaction with molecular targets through its trifluoromethyl groups. These groups enhance the compound’s ability to interact with various enzymes and receptors, potentially leading to inhibition or activation of specific biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3,5-bis(trifluoromethyl)phenyl]benzamide is unique due to its specific combination of trifluoromethyl groups and benzamide moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where specific reactivity and stability are required.

Properties

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F6NO/c16-14(17,18)10-6-11(15(19,20)21)8-12(7-10)22-13(23)9-4-2-1-3-5-9/h1-8H,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDFPOIHRMVYESO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F6NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192049-16-4
Record name N-(3,5-BIS(TRIFLUOROMETHYL)PHENYL)BENZAMIDE
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